molecular formula C20H19NO5 B2882280 Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 900269-78-5

Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2882280
CAS No.: 900269-78-5
M. Wt: 353.374
InChI Key: NZOXLEWKTNCDIW-UHFFFAOYSA-N
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Description

Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C21H21NO6 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, a phenyl group, and a dimethylcarbamoyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Prodrug Development and Hydrolysis Kinetics

Research into prodrugs of 5-fluorouracil has studied the hydrolysis kinetics of similar carbamoyl derivatives, highlighting the chemical's stability and potential for controlled release in therapeutic applications (Buur & Bundgaard, 1985). These studies provide insights into how ethyl carbamoyloxy benzofuran derivatives could be engineered for better pharmacokinetic profiles in drug development.

Synthesis and Characterization of Derivatives

The synthesis of imidazolone derivatives from enaminones demonstrates the versatility of benzofuran derivatives in synthesizing complex heterocyclic compounds, which are valuable in medicinal chemistry for their potential biological activities (Bezenšek et al., 2012). Similarly, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives has been explored for their antimalarial activities, underscoring the potential of benzofuran derivatives in developing new antimalarial drugs (Ningsanont et al., 2003).

Photophysical Studies

The cis/trans isomerization of Ethyl 5-Phenylazo-Benzofuran-2-Carboxylate under light irradiation has been studied, indicating potential applications in photoresponsive materials and molecular switches (Shen Yong-jia, 2010). This property can be harnessed in designing compounds that change configuration or release active agents upon exposure to specific wavelengths of light.

Antitumor and Antimicrobial Applications

The structure-activity relationship and molecular mechanisms of benzofuran derivatives highlight their role in overcoming drug resistance in cancer therapies (Das et al., 2009). Additionally, benzofuran aryl ureas and carbamates have been investigated for their antimicrobial activities, offering a pathway for the development of new antimicrobial agents (Kumari et al., 2019).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research could focus on developing novel methods for constructing benzofuran rings, exploring the biological activities of benzofuran derivatives, and investigating their potential applications as drugs .

Properties

IUPAC Name

ethyl 5-(dimethylcarbamoyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-24-19(22)17-15-12-14(25-20(23)21(2)3)10-11-16(15)26-18(17)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXLEWKTNCDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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